

AcS-PEG2-NH2: Comprehensive Chemical Identifiers and Protocols fo

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Compound of Interest

Compound Name: AcS-PEG2-NH2

Cat. No.: B14086333

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As a Senior Application Scientist, I approach linker selection not merely as a structural necessity, but as a strategic determinant of synthetic success. Antibody-Drug Conjugates (ADCs), and complex bioconjugates, the **AcS-PEG2-NH2** linker exemplifies the principle of orthogonal reactivity.

This in-depth technical guide synthesizes the fundamental chemical identifiers of **AcS-PEG2-NH2** with field-proven, self-validating experimental protocol choice, researchers can leverage this bifunctional linker to execute precise, sequential conjugations without cross-reactivity.

Chemical Identity & Structural Specifications

AcS-PEG2-NH2 (also known as Thioacetate-PEG2-Amine) is a heterobifunctional linker featuring a primary amine and a protected thiol (thioacetate)

Table 1: Quantitative Data and Chemical Identifiers

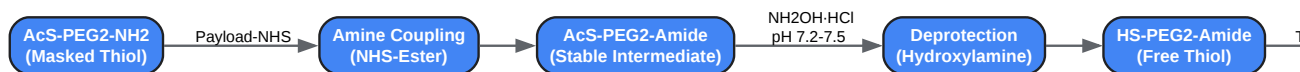
Property	Specification
Product Name	AcS-PEG2-NH2
CAS Registry Number	1787262-38-7[1][2]
IUPAC Name	S-(2-(2-(2-aminoethoxy)ethoxy)ethyl) ethanethioate
Molecular Formula	C8H17NO3S[3][4]
Molecular Weight	207.29 g/mol [3][4]
PubChem CID	118123191[3][5]
Canonical SMILES	CC(=O)SCCOCCOCCN[3][5]
Physical State	Pale yellow to colorless oil/solid (temperature depe

Mechanistic Insights: The Dual-Reactivity Paradigm

The architectural brilliance of **AcS-PEG2-NH2** lies in its masked reactivity. Free thiols (-SH) are highly susceptible to oxidative dimerization, forming disulfides. By masking the thiol as a thioacetate (AcS-), the molecule remains inert during amine-directed reactions.

Causality in Experimental Design:

- The Amine Phase: The primary amine is a "hard" nucleophile that readily reacts with activated esters (e.g., NHS-esters) or carboxylic acids (via ED) and remains completely stable.
- The Thiol Phase: Once the amine is conjugated, the thioacetate must be deprotected. We specifically utilize hydroxylamine (NH₂OH) rather than sodium hydroxide to hydrolyze esters and amides, potentially destroying the payload attached during the first step. Hydroxylamine, driven by the alpha-effect, is a hyper nucleophile at neutral pH, liberating the free thiol while preserving the rest of the bioconjugate[6].



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Figure 1: Orthogonal bioconjugation workflow utilizing **AcS-PEG2-NH2**.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating workflows. Every critical transformation includes an analytical resource-intensive step.

Protocol 1: Amide Bond Formation (Amine Conjugation)

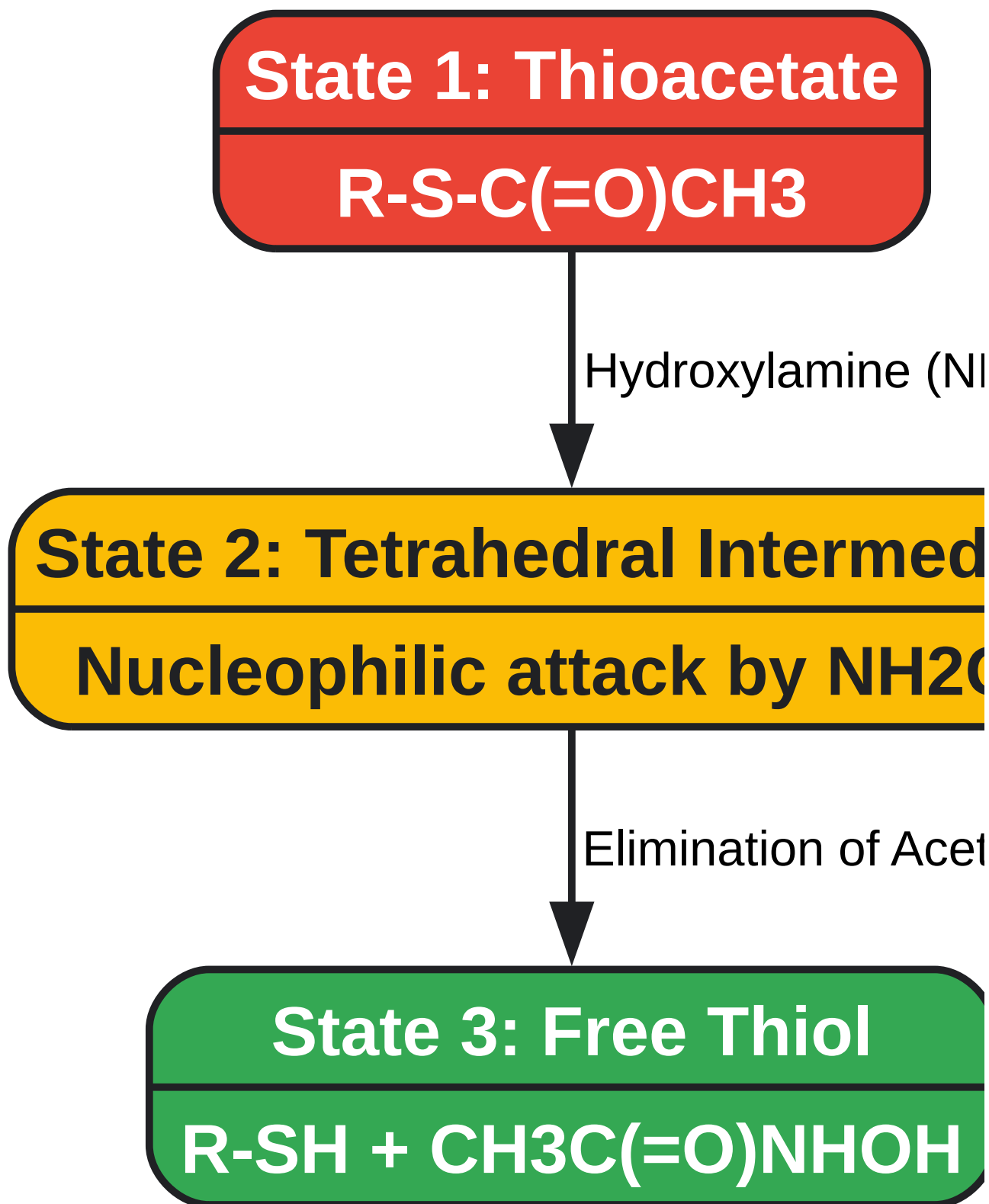
This step links the primary amine of **AcS-PEG2-NH2** to a payload containing an NHS-ester.

- Preparation: Dissolve the NHS-ester payload (1.0 eq) in anhydrous DMSO or DMF.
- Linker Addition: Add **AcS-PEG2-NH2** (1.2 eq) to the solution.
- Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to ensure the primary amine remains unprotonated and highly nucleophilic.
- Incubation: Stir at room temperature (RT) for 2 hours.
- Validation Checkpoint: Analyze a 5 μ L aliquot via LC-MS. The disappearance of the NHS-ester mass and the appearance of the AcS-PEG2-payload are required for the next step.
- Purification: Purify the intermediate via preparative HPLC.

Protocol 2: One-Pot Thioacetate Deprotection and Maleimide Conjugation

Based on established chemoselective methodologies^[6], this protocol deprotects the thioacetate and immediately traps the volatile free thiol with a maleimide.

- Buffer Preparation: Prepare a Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). Crucial: Degas the buffer with nitrogen to prevent premature disulfide formation.
- Deprotection: Dissolve the AcS-PEG2-Amide intermediate in the degassed buffer. Add a 50-fold molar excess of Hydroxylamine Hydrochloride (NH₂OH·HCl).
- Incubation: Incubate at RT for 2 hours^[6].
- Validation Checkpoint (Self-Validating Step): Extract a 10 μ L aliquot and react it with Ellman's Reagent (DTNB). A rapid colorimetric shift to yellow (generation of the free thiol) indicates successful deprotection. Do not proceed unless this test is positive.
- Conjugation: Immediately add the maleimide-functionalized molecule (e.g., a monoclonal antibody or targeting ligand) at a 5-20 fold molar excess^[6].
- Final Incubation: Incubate the reaction for 2-4 hours at RT, or overnight at 4°C, protected from light^[6].



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Figure 2: Mechanism of thioacetate deprotection using hydroxylamine.

Applications in Targeted Therapeutics

The **AcS-PEG2-NH2** linker is highly prized in several advanced therapeutic modalities:

- **PROTAC Synthesis:** The PEG2 spacer provides optimal spatial geometry and hydrophilicity between the E3 ligase ligand and the target protein binding site.
- **Antibody-Drug Conjugates (ADCs):** The thioacetate can be deprotected to conjugate directly to maleimide-functionalized payloads, while the amine surface.
- **Gold Nanoparticle Functionalization:** The deprotected thiol forms highly stable, self-assembled monolayers (SAMs) on gold surfaces via Au-S dative bonding, capturing biomarkers or targeting vectors.

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